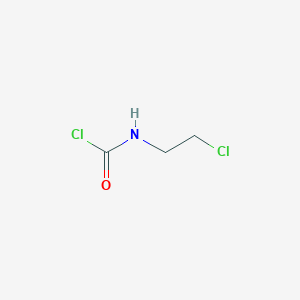

N-(2-chloroethyl)carbamoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

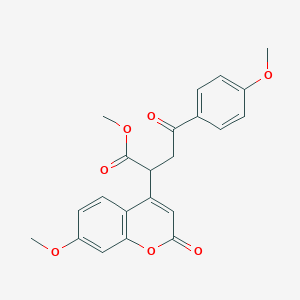

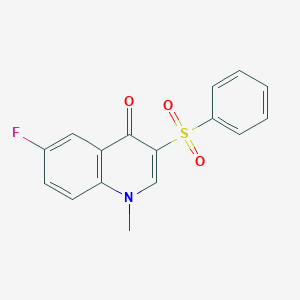

“N-(2-chloroethyl)carbamoyl chloride” is a chemical compound with the molecular formula C5H8Cl3NO and a molecular weight of 204.48 . It is a colorless to light yellow clear liquid .

Synthesis Analysis

Carbamoyl chlorides, such as “this compound”, are typically prepared by the reaction of an amine with phosgene . They can also be formed by the addition of hydrogen chloride to isocyanates .Molecular Structure Analysis

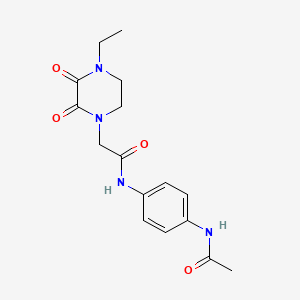

The molecular structure of “this compound” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .Chemical Reactions Analysis

Carbamoyl chlorides are moisture sensitive and soluble in nonpolar organic solvents . They are used to prepare a number of pesticides . Hydrolysis of carbamoyl chlorides gives carbamic acids .Physical And Chemical Properties Analysis

“this compound” is a liquid at 20 degrees Celsius . It has a boiling point of 125 °C at 3 mmHg and a flash point of 129 °C . Its specific gravity is 1.40 at 20/20 and its refractive index is 1.51 .科学的研究の応用

Synthesis and Intermediates

N-(2-chloroethyl)carbamoyl chloride is used in the synthesis of various chemical compounds. König (1990) showed that it is generated through selective photohalogenation and used in the production of vinylisocyanate, which is a significant chemical intermediate (König, 1990). Additionally, D’Souza and Kevill (2016) highlighted its role as an intermediate in the solvolysis reactions of carbamoyl chlorides, emphasizing its importance in both research laboratories and industrial scale syntheses (D’Souza & Kevill, 2016).

Palladium-Catalyzed Intramolecular Cross-Coupling

In a study by Le et al. (2016), this compound was used in the stereoselective synthesis of methylene oxindoles. The study demonstrated a palladium-catalyzed intramolecular cross-coupling technique, showcasing the compound's utility in complex organic syntheses (Le et al., 2016).

Rearrangements and Cyclization

Banks, Brookes, and Godson (1975) researched ω-alkoxyalkyl- and ω-phenoxyalkyl-carbamoyl chlorides, which upon rearrangement yield alkyl or phenyl N-(ω-chloroalkyl)carbamates. Their study demonstrates the reactivity and potential applications of this compound in creating ring structures, which are vital in medicinal chemistry (Banks, Brookes, & Godson, 1975).

Mutagenicity Studies

Stahl, Denkel, and Eisenbrand (1988) investigated the mutagenicity of 2-chloroethylnitrosoureas, focusing on derivatives formed from this compound. Their research provides insights into the mutagenic potential and biological interactions of these compounds, which is crucial in understanding their effects in biological systems (Stahl, Denkel, & Eisenbrand, 1988).

Carbamoylation of Amino Acids, Peptides, and Proteins

The study by Wheeler, Bowdon, and Struck (1975) revealed that this compound is involved in the carbamoylation of amino acids, peptides, and proteins. This process is significant in understanding the compound's interactions and effects on biological molecules (Wheeler, Bowdon, & Struck, 1975).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that carbamoyl chlorides, in general, are reactive compounds that can interact with various biological targets .

Mode of Action

N-(2-chloroethyl)carbamoyl chloride, like other carbamoyl chlorides, is likely to interact with its targets through a process known as carbamoylation . This involves the transfer of a carbamoyl group (CONH2) from the compound to its target. The exact nature of this interaction and the resulting changes would depend on the specific target involved .

Biochemical Pathways

Given its potential for carbamoylation, it could theoretically interfere with any pathway involving proteins or other molecules that contain nucleophilic groups (such as amines or alcohols), which are susceptible to carbamoylation .

Pharmacokinetics

It’s known that carbamoyl chlorides are generally moisture sensitive and soluble in nonpolar organic solvents . These properties could influence its absorption and distribution in the body.

Result of Action

Carbamoylation, the likely mode of action of this compound, can alter the function of proteins and other biomolecules, potentially leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity and stability can be affected by the presence of moisture, as carbamoyl chlorides are known to be moisture sensitive . Furthermore, the compound’s solubility in nonpolar organic solvents could influence its distribution in different biological environments .

特性

IUPAC Name |

N-(2-chloroethyl)carbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOBEBFGAJXFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2567083.png)

![1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2567085.png)

![4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2567095.png)

![Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2567096.png)

![1-(3-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2567097.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2567100.png)